molecular formula C11H15NO2 B1395504 3-(4-Ethoxyphenoxy)azetidine CAS No. 1220028-44-3

3-(4-Ethoxyphenoxy)azetidine

Cat. No.: B1395504
CAS No.: 1220028-44-3
M. Wt: 193.24 g/mol
InChI Key: URMKALKQDGNPQL-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenoxy)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines. The presence of the ethoxyphenoxy group in this compound adds further complexity and potential for diverse chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenoxy)azetidine typically involves the reaction of 4-ethoxyphenol with azetidine. One common method is the nucleophilic substitution reaction where 4-ethoxyphenol is treated with azetidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenoxy)azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether solvents.

    Substitution: Various nucleophiles like halides, amines; reactions are conducted in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted azetidines.

Scientific Research Applications

3-(4-Ethoxyphenoxy)azetidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers and materials with unique properties due to its strained ring structure.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenoxy)azetidine involves its interaction with various molecular targets. The ring strain in the azetidine core makes it reactive towards nucleophiles and electrophiles, facilitating the formation of covalent bonds with biological macromolecules. This reactivity can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.

    Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.

Uniqueness of 3-(4-Ethoxyphenoxy)azetidine

This compound is unique due to its four-membered ring structure, which balances reactivity and stability. The presence of the ethoxyphenoxy group further enhances its chemical versatility and potential for diverse applications in various fields.

Properties

IUPAC Name

3-(4-ethoxyphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-13-9-3-5-10(6-4-9)14-11-7-12-8-11/h3-6,11-12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMKALKQDGNPQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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